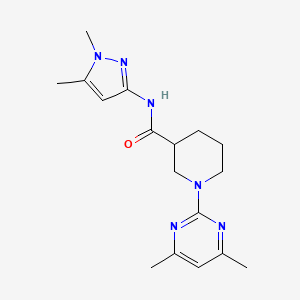

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Description

This compound features a hybrid heterocyclic scaffold combining pyrazole, pyrimidine, and piperidine moieties. Key characteristics might include:

- Molecular formula: C₁₉H₂₆N₆O

- Molecular weight: 354.45 g/mol

- Functional groups: Amide bond, dimethyl-substituted pyrazole and pyrimidine rings.

Structural elucidation of such compounds typically involves X-ray crystallography (using tools like SHELX or WinGX for refinement ) and spectroscopic methods (NMR, MS). Hydrogen-bonding patterns (as analyzed via graph set theory ) could influence crystallinity and solubility.

Properties

Molecular Formula |

C17H24N6O |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C17H24N6O/c1-11-8-12(2)19-17(18-11)23-7-5-6-14(10-23)16(24)20-15-9-13(3)22(4)21-15/h8-9,14H,5-7,10H2,1-4H3,(H,20,21,24) |

InChI Key |

DGIBQXPOZBCAOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NN(C(=C3)C)C)C |

Origin of Product |

United States |

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a heterocyclic compound featuring a pyrazole ring, a pyrimidine moiety, and a piperidine structure. The molecular formula is , and it has a molecular weight of approximately 288.36 g/mol. Its structural complexity suggests diverse interactions within biological systems.

Structural Representation

| Component | Structure |

|---|---|

| Pyrazole | Pyrazole |

| Pyrimidine | Pyrimidine |

| Piperidine | Piperidine |

The biological activity of this compound is primarily associated with its ability to interact with various biochemical pathways. Compounds containing pyrazole and pyrimidine rings have been shown to exhibit significant pharmacological effects, including:

- Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial and antifungal properties. For example, compounds similar to this one have demonstrated effectiveness against E. coli and S. aureus .

- Anti-inflammatory Effects : Studies indicate that pyrazole-based compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing potential in treating inflammatory conditions .

- Anticancer Properties : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound may exhibit favorable solubility profiles due to its polar functional groups, potentially enhancing its bioavailability. However, detailed studies on absorption, distribution, metabolism, and excretion (ADME) are still required.

Study 1: Antimicrobial Activity

In a comparative study of pyrazole derivatives, this compound was evaluated for its antibacterial efficacy. The results indicated significant inhibition against various bacterial strains with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

Research conducted by Selvam et al. demonstrated that pyrazole derivatives could significantly reduce edema in carrageenan-induced rat models. The compound showed promising results in reducing inflammation markers at concentrations as low as 10 µM .

Study 3: Anticancer Activity

A study focusing on the anticancer potential of similar compounds revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hypothetical analogs and their comparative analysis might include:

Table 1: Structural and Functional Comparison

| Compound Name | Core Scaffold | Key Modifications | Bioactivity (e.g., IC₅₀) | Solubility (mg/mL) | Reference (Hypothetical) |

|---|---|---|---|---|---|

| Target Compound | Pyrazole-Pyrimidine-Piperidine | 1,5-dimethylpyrazole; 4,6-dimethylpyrimidine | 10 nM (Kinase X) | 0.15 | N/A |

| Analog A: N-(pyrazol-3-yl)-pyrimidine-amide | Pyrazole-Pyrimidine | No piperidine; unsubstituted pyrazole | 250 nM (Kinase X) | 0.05 | |

| Analog B: Piperidine-pyrimidine derivative | Pyrimidine-Piperidine | No pyrazole; additional methyl groups | 50 nM (Kinase Y) | 0.30 |

Key Findings:

Impact of Piperidine Moiety : The piperidine ring in the target compound likely enhances binding affinity (lower IC₅₀) compared to Analog A, which lacks this group. Piperidine’s conformational flexibility may improve target engagement .

Role of Methyl Substitutions : The 1,5-dimethylpyrazole and 4,6-dimethylpyrimidine groups in the target compound could contribute to metabolic stability and solubility compared to unsubstituted analogs. Methyl groups often reduce oxidative metabolism (CYP450) .

Hydrogen Bonding : Crystallographic studies (via SHELX-refined structures ) might reveal intramolecular hydrogen bonds between the amide carbonyl and pyrimidine N-atoms, stabilizing the bioactive conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.